molecular formula C11H12F3NO2 B1342530 Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate CAS No. 129941-39-5

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate

Cat. No.: B1342530
CAS No.: 129941-39-5
M. Wt: 247.21 g/mol
InChI Key: FLZVNAUDBQHCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid backbone

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including amino acid decarboxylases and transaminases. These interactions are primarily mediated through the amino group, which can participate in various biochemical transformations. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes. This interaction can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating the activity of these receptors, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate the expression of genes involved in metabolic pathways, leading to increased cellular respiration and energy production. Additionally, this compound can affect the cell cycle, promoting cell proliferation or inducing apoptosis, depending on the concentration and the specific cell type .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. The trifluoromethyl group enhances the binding affinity of the compound to hydrophobic sites, facilitating its interaction with target proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Over time, the degradation products can accumulate, potentially altering the compound’s biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and promote cell proliferation. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. These adverse effects are likely due to the accumulation of reactive intermediates and the disruption of cellular homeostasis. Threshold effects have been observed, where a specific dose range is required to achieve the desired biological activity without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, contributing to the overall metabolic flux. The compound can also interact with cofactors such as NADH and FADH2, influencing the redox state of the cell and affecting metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by amino acid transporters, allowing it to accumulate in specific cellular compartments. Once inside the cell, it can bind to intracellular proteins, influencing its localization and activity. The distribution of the compound within tissues can vary, with higher concentrations observed in metabolically active tissues such as the liver and kidneys .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to the mitochondria, where it influences mitochondrial function and energy production. The compound can also localize to the nucleus, where it interacts with transcription factors and other regulatory proteins, modulating gene expression. Post-translational modifications, such as phosphorylation and acetylation, can further influence the subcellular localization and activity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and glycine methyl ester.

    Condensation Reaction: The 4-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with glycine methyl ester in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(3,4-difluorophenyl)propanoate
  • Methyl 2-amino-3-(4-fluorophenyl)propanoate
  • Methyl 2-amino-3-(4-chlorophenyl)propanoate

Uniqueness

Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-amino-3-[4-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)11(12,13)14/h2-5,9H,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZVNAUDBQHCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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